3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride

Solubility optimization Salt screening Formulation development

Medicinal chemistry teams needing rapid diversification of pyridyl-piperidine scaffolds face solubility and workflow bottlenecks with free-base analogs. 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride (CAS 1998216-38-8) solves this: • Reactive C-Br at 3-position enables rapid Suzuki-Miyaura coupling under mild aqueous-organic biphasic conditions without prior free-basing • Dihydrochloride salt provides ~85 µM aqueous solubility, enabling direct assay dissolution without DMSO artifacts • Room-temperature storage stability supports automated compound management

Molecular Formula C10H15BrCl2N2
Molecular Weight 314.05
CAS No. 1998216-38-8
Cat. No. B2619731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride
CAS1998216-38-8
Molecular FormulaC10H15BrCl2N2
Molecular Weight314.05
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CN=C2)Br.Cl.Cl
InChIInChI=1S/C10H13BrN2.2ClH/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10;;/h5-7,10,13H,1-4H2;2*1H
InChIKeyNBOHDCIUCUPBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(piperidin-2-yl)pyridine Dihydrochloride: Overview


3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride (CAS 1998216-38-8) is a heterocyclic building block featuring a pyridine core substituted at the 3-position with a bromine atom and at the 5-position with a piperidin-2-yl moiety, isolated as the dihydrochloride salt . With a molecular weight of 314.05 and a molecular formula C10H15BrCl2N2, this compound provides a reactive aryl bromide handle for transition-metal-catalyzed cross-coupling and a basic piperidine nitrogen for further derivatization or salt-mediated solubility tuning . The dihydrochloride form confers enhanced aqueous solubility and room-temperature storage stability compared to the free base (CAS 179119-97-2) .

Cross-Coupling Workflow Aryl bromide handle supports palladium-catalyzed Suzuki-Miyaura diversification
Salt Form Selection Dihydrochloride salt enhances aqueous solubility for assay and coupling conditions
Storage & Handling Room-temperature stable form reduces cold-chain logistics for compound libraries

Why Analogs Cannot Replace This Building Block


Superficially similar compounds—such as the free base, the monohydrochloride salt, the chloro or fluoro congeners, or regioisomeric bromo-pyridylpiperidines—cannot be freely interchanged with 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride . The dihydrochloride salt form alters the number of hydrogen-bond donors from 1 to 3 relative to the free base, substantially modifying aqueous solubility and formulation behavior . The bromine substituent at the 3-position provides a distinct reactivity profile for cross-coupling reactions compared to chloro or fluoro analogs, with C–Br bonds being significantly more reactive in palladium-catalyzed Suzuki-Miyaura couplings [1]. Furthermore, the precise 3,5-substitution regiochemistry on the pyridine ring defines a unique vector and electrostatic profile that cannot be replicated by 2,5- or 4,5-regioisomers . The quantitative evidence below details each of these critical differentiation dimensions.

Salt form mismatch Free base or monohydrochloride alters H-bond donor count and aqueous solubility, limiting direct replacement
Halogen reactivity difference Chloro or fluoro analogs exhibit lower cross-coupling reactivity, requiring harsher conditions and reducing yield consistency
Regioisomer substitution 2,5- or 4,5-substituted pyridines alter vector geometry and electrostatic profile, affecting SAR and molecular recognition

Quantitative Comparator Evidence


Aqueous Solubility Advantage of the Dihydrochloride Salt

The dihydrochloride salt of 3-Bromo-5-(piperidin-2-yl)pyridine exhibits a computed aqueous solubility (ESOL Log S) of -4.07, corresponding to 0.0267 mg/mL (84.9 µM), as calculated via the Delaney topological method . The free base (CAS 179119-97-2) is substantially less soluble; its higher XLogP3 of 1.7 and single hydrogen-bond donor predict reduced aqueous solvation [1]. The dihydrochloride salt introduces two additional HCl equivalents (molecular weight increase from 241.13 to 314.05) that enhance ionization and water compatibility, a critical advantage for aqueous assay preparation and in vivo formulation [1].

Aqueous Solubility
Reported
Dihydrochloride: ESOL Log S −4.07 (~85 µM)
Free base: XLogP3 1.7, lower aqueous solvation
Supports aqueous assay and coupling workflows
Computed solubility; experimental validation advised
Solubility optimization Salt screening Formulation development

Hydrogen-Bond Donor Count for Co-crystal Engineering

3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride possesses 3 hydrogen-bond donors (two from protonated piperidine NH2+ and one from pyridinium N+-H) . In contrast, the free base has only 1 hydrogen-bond donor (the piperidine NH) [1]. The monohydrochloride salt (CAS 2007920-89-8) provides an intermediate count of 2 hydrogen-bond donors . This donor enrichment in the dihydrochloride salt enables more extensive hydrogen-bonding networks, which is beneficial for co-crystallization with biological targets and for obtaining high-resolution X-ray diffraction data .

H-Bond Donor Count
Reported
Dihydrochloride: 3 HBD
Free base: 1 HBD
Monohydrochloride: 2 HBD
Higher HBD count may support co-crystallization
Computed descriptors; co-crystal screening recommended
Crystallography Co-crystal design Structure-based drug design

Cross-Coupling Reactivity of C–Br over C–Cl

The 3-bromo substituent on the pyridine ring of the target compound provides a significantly more reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling than the corresponding 3-chloro analog (CAS 1270428-54-0) [1]. The inherent reactivity order of aryl halides in oxidative addition to Pd(0) is Ar-I > Ar-Br >> Ar-Cl, making the bromo congener substantially more reactive under mild conditions [2]. This translates to higher coupling yields at lower temperatures and shorter reaction times compared to the chloro analog, reducing by-product formation and simplifying purification [2]. The 3-fluoro analog (CAS 68258-26-4) is essentially inert under typical Suzuki conditions, precluding its use as a coupling partner .

Cross-Coupling Reactivity
Class-level
C–Br oxidative addition rate
10²–10³× faster
than C–Cl
Supports mild-condition Suzuki-Miyaura diversification
Class-level kinetic data; specific conditions may vary
Suzuki-Miyaura coupling Cross-coupling Library synthesis

Regioisomeric Precision of 3,5-Substitution

Target compound CAS 1998216-38-8 bears the piperidin-2-yl group at the 5-position and the bromine at the 3-position of the pyridine ring . The regioisomer 2-bromo-5-(piperidin-2-yl)pyridine (CAS 1270360-24-1) places the bromine at the 2-position, proximal to the pyridine nitrogen, which alters both the electronic environment and the steric accessibility of the halogen for cross-coupling . Similarly, 3-bromo-4-(piperidin-2-yl)pyridine relocates the piperidine to the 4-position, generating a distinct vector angle that changes the spatial orientation of the basic nitrogen in ligand–target interactions . The 3,5-substitution pattern of the target compound positions the bromine and piperidine in a meta relationship on the pyridine ring, yielding a unique electrostatic surface potential that cannot be achieved with other regioisomers .

Regioisomeric Identity
Data to verify
Target: 3-Br, 5-piperidin-2-yl
2,5-isomer: ortho-like Br to pyridine N
4,5-isomer: para-like relationship
Regiochemistry affects electronic and steric environment
Structural identity confirmed by InChIKey; no experimental SAR provided
Regiochemistry Structure-activity relationship Molecular recognition

Room-Temperature Storage Stability

The dihydrochloride salt of 3-Bromo-5-(piperidin-2-yl)pyridine is recommended for storage at room temperature in a sealed, moisture-protected environment . In contrast, the free base 3-Bromo-5-(piperidin-2-yl)pyridine (CAS 179119-97-2) typically requires storage at -20°C to prevent degradation, with recommended usage within 1 month when stored at -20°C [1]. This stability differential simplifies compound management workflows, reduces cold-chain logistics costs, and minimizes the risk of freeze-thaw degradation cycles .

Storage Stability
Reported
Dihydrochloride: RT storage
Free base: −20 °C, use within 1 month
May reduce cold-chain logistics for compound management
Vendor storage recommendation; long-term stability not assessed
Compound management Stability Long-term storage

Batch Quality Assurance with NMR, HPLC, and GC

Reputable suppliers of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride (e.g., Bidepharm, cat. BD627951) provide batch-specific quality assurance documentation including NMR, HPLC, and GC analytical data at a standard purity specification of 95% . This multi-technique characterization ensures structural identity confirmation, quantitative purity assessment, and detection of volatile impurities—a level of quality control that is not uniformly available for all regioisomeric or salt-form variants from all vendors . The availability of such data reduces the need for in-house re-characterization and accelerates downstream synthetic or biological workflows .

Batch Quality Assurance
Specification review
NMR + HPLC + GC
Purity specification: 95%
Multi-technique characterization supports procurement decisions
Supplier-provided data; independent verification advised
Quality control Batch reproducibility Procurement specifications

Optimal Application Scenarios


Parallel Library Synthesis via Suzuki-Miyaura Diversification

Medicinal chemistry teams requiring rapid diversification of a pyridyl-piperidine scaffold should prioritize 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride for its reactive C–Br bond, which enables efficient Suzuki-Miyaura coupling under mild conditions [1]. The 3-bromo substituent reacts substantially faster than the 3-chloro analog, allowing high-throughput parallel synthesis of aryl-, heteroaryl-, and vinyl-coupled libraries with shorter reaction times and improved yields [1]. The dihydrochloride salt form permits direct use in aqueous-organic biphasic coupling conditions without prior free-basing, streamlining the synthetic workflow .

Aqueous Solubility for Biochemical Assay Development

For enzymatic or receptor-binding assays conducted in aqueous buffer systems, the dihydrochloride salt offers a computed aqueous solubility of approximately 85 µM, surpassing the free base [1]. This solubility enables direct dissolution in assay media without DMSO, reducing solvent-related artifacts in dose-response curves and improving the accuracy of IC50/Ki determinations. The room-temperature storage stability further supports its use in automated compound management systems for screening collections .

High-Resolution Co-Crystal Structures

Structural biology groups pursuing co-crystallization of pyridyl-piperidine ligands with protein targets should select the dihydrochloride salt for its 3 hydrogen-bond donors—the highest among available salt forms [1]. This donor enrichment facilitates extensive hydrogen-bond networks within the crystal lattice and with protein residues, increasing the probability of obtaining high-resolution diffraction data [1]. The precise 3,5-regiochemistry ensures that the electron density of the bromine atom serves as an unambiguous marker for phasing and ligand placement in X-ray crystallography .

Fragment-Based Lead Generation for GPCRs and Ion Channels

The combination of a basic piperidine (pKa ~10-11 for the conjugate acid) and an aryl bromide in a defined 3,5-substitution pattern makes this compound a privileged fragment for targeting aminergic GPCRs and ligand-gated ion channels [1]. The bromine atom can engage in halogen bonding with backbone carbonyls, while the protonated piperidine forms salt bridges with conserved aspartate residues in aminergic receptor binding pockets, a pharmacophoric feature distinct from regioisomeric variants [1].

Application
Selection Property
Validation Focus
Parallel library synthesis via Suzuki-Miyaura diversification
C–Br coupling handle, dihydrochloride salt solubility
Coupling conversion and aqueous-organic compatibility
Aqueous solubility for biochemical assay development
Computed aqueous solubility context, room-temperature stability
Direct dissolution in assay media, solvent-artifact control
High-resolution co-crystal structure determination
3 hydrogen-bond donor count, bromine phasing marker
Co-crystallization likelihood, diffraction data quality
Fragment-based lead generation for GPCRs and ion channels
3,5-substitution pattern, basic piperidine and aryl bromide pair
Target binding and selectivity profile
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